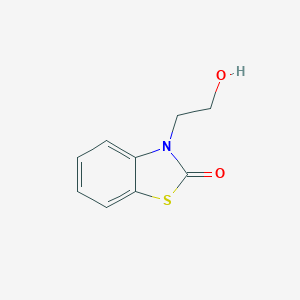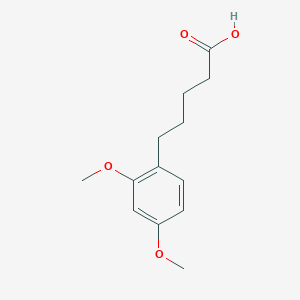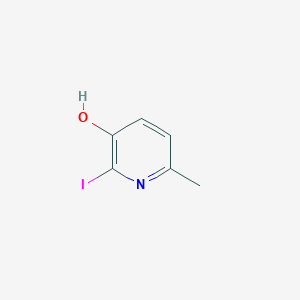
2-(3-formyl-1H-indol-1-yl)acetamide
Vue d'ensemble
Description
2-(3-formyl-1H-indol-1-yl)acetamide (FIA) is an indole-based compound that is widely used in scientific research due to its unique properties. FIA has a wide range of applications in the fields of biochemistry and physiology, including its use as an inhibitor of enzymes, a substrate in biochemical assays, and a potential drug target. FIA is also known to have anti-inflammatory, antioxidant, and antifungal effects.
Applications De Recherche Scientifique
Synthesis of Novel Compounds : Research shows the synthesis of various novel compounds using derivatives or analogs of 2-(3-formyl-1H-indol-1-yl)acetamide. These include the synthesis of pyrrole and indole alkaloids from endophytic fungi (Li et al., 2008), indoloketopiperazine derivatives (Ghandi et al., 2012), and 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives with antioxidant properties (Gopi & Dhanaraju, 2020).
Medicinal Applications : Some studies focus on the medicinal applications of compounds related to 2-(3-formyl-1H-indol-1-yl)acetamide. For example, synthesis of an indole acetamide derivative with anti-inflammatory drug potential (Al-Ostoot et al., 2020), and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for potential in vitro antiplasmodial properties (Mphahlele et al., 2017).
Antimicrobial and Anticancer Properties : Several studies have synthesized and evaluated derivatives of 2-(3-formyl-1H-indol-1-yl)acetamide for their antimicrobial and anticancer properties. These include antimicrobial agents (Debnath & Ganguly, 2015), cytotoxic agents against cancer cell lines (Modi et al., 2011), and compounds with antiproliferative properties (Aksenov et al., 2022).
Synthetic Methodology Development : Some research focuses on developing new synthetic methods using 2-(3-formyl-1H-indol-1-yl)acetamide or its derivatives, such as the synthesis of unsymmetrical N-aryl-2,2-di(1H-indol-3-yl) acetamide derivatives (Zhou et al., 2016).
Propriétés
IUPAC Name |
2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-11(15)6-13-5-8(7-14)9-3-1-2-4-10(9)13/h1-5,7H,6H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKQOCNLKRGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356127 | |
| Record name | 2-(3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)acetamide | |
CAS RN |
312973-43-6 | |
| Record name | 2-(3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



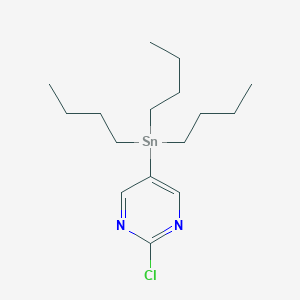
![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)
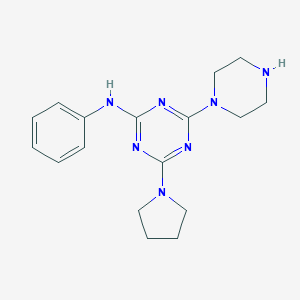
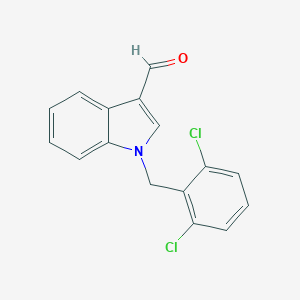
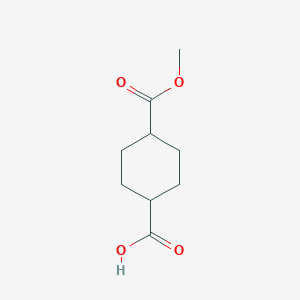
![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)
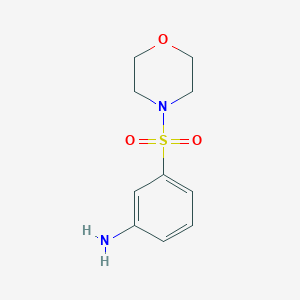
![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
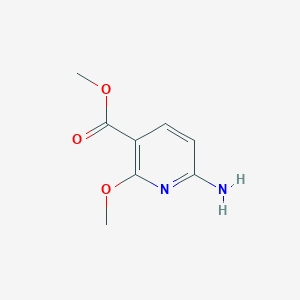
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
